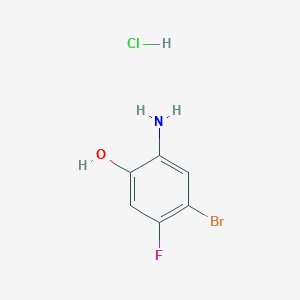
5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride
Descripción general
Descripción
5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride, also known as BFAH, is a compound used in a variety of scientific applications. It is an aniline derivative, and its properties make it an ideal reagent for a range of experiments. BFAH is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe in biochemistry and cell biology.
Aplicaciones Científicas De Investigación
Metabolism in Liver Microsomes
Research has shown that 2-halogenated 4-methylanilines, which share structural similarities with 5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride, undergo metabolism in rat liver microsomes. These metabolites include benzyl alcohols, benzaldehydes, and halogenated N-(4'-aminobenzyl)-4-methylanilines. The study also indicates that the rate of microsomal metabolism is influenced by the type of halogen substituent present in the compound (Boeren et al., 1992).
Synthesis and Biological Activities
Compounds structurally related to 5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride have been synthesized and studied for their anti-inflammatory properties. For instance, the introduction of a halogen substituent at certain positions of dimethoxy derivative aromatic rings has been found to potentiate activity, with the 5-bromo derivative showing more activity than 5-chloro and 5-fluoro derivatives (Daukšas et al., 1994).
Fluorimetric Determination
5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride and related compounds have been utilized in fluorimetric determinations. The fluorigenic reaction of secondary amino acids with specific nitrobenzo-oxa-diazole derivatives shows superior reactivity and fluorescence yield compared to analogous halogeno derivatives (Imai & Watanabe, 1981).
Enzyme Inhibition and Biochemical Effects
Research into the biochemical effects of halogenated compounds, including those structurally similar to 5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride, has shown that these compounds can act as enzyme inhibitors. For example, the inactivation of 4-oxalocrotonate tautomerase by 5-halo-2-hydroxy-2,4-pentadienoates, where the halogen can be bromide, chloride, or fluoride, has been studied, showing the impact on bacterial catabolism of halogenated aromatic hydrocarbons (Stack et al., 2018).
Propiedades
IUPAC Name |
2-amino-4-bromo-5-fluorophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO.ClH/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNQELBTUKLEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678868 | |
| Record name | 2-Amino-4-bromo-5-fluorophenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-fluoro-2-hydroxyaniline hydrochloride | |
CAS RN |
1037298-12-6 | |
| Record name | 2-Amino-4-bromo-5-fluorophenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



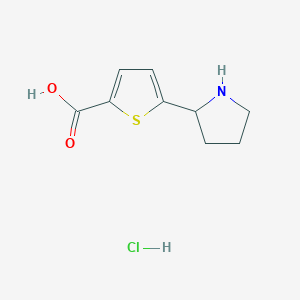
![N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1373647.png)
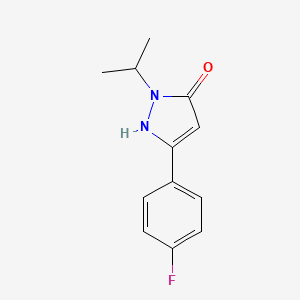
![2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate](/img/structure/B1373650.png)
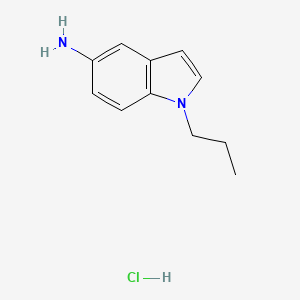
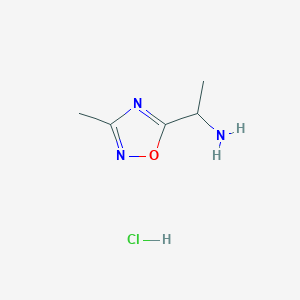
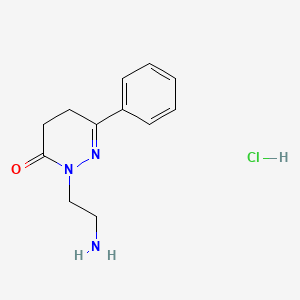
![[3-(2-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B1373658.png)
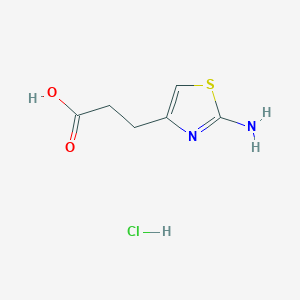
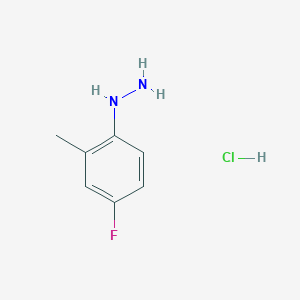
![2-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B1373662.png)
![Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B1373663.png)
![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride](/img/structure/B1373664.png)
![N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride](/img/structure/B1373667.png)